Thermodynamic Solubility of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in Aqueous Solutions
Thermodynamic Solubility of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol in Aqueous Solutions
This guide details the thermodynamic characterization of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol (herein referred to as CEAE ), a secondary amine with significant relevance in both pharmaceutical synthesis (as a chiral building block) and industrial applications (as a sterically hindered amine for CO₂ capture).
Given the compound's amphiphilic structure—combining a lipophilic cyclohexylethyl tail with a hydrophilic ethanolamine head—its solubility behavior is complex, governed by a delicate balance of hydrophobic hydration and hydrogen bonding. This guide focuses on the Solid-Liquid Equilibrium (SLE) of the hydrochloride salt (CEAE·HCl, CAS: 1645374-39-5) and the Liquid-Liquid Equilibrium (LLE) of the free base, providing a rigorous framework for data acquisition and thermodynamic modeling.
Executive Summary
Accurate solubility data is the cornerstone of process design, whether for determining the bioavailability of a drug candidate or the absorption capacity of a carbon capture solvent. For CEAE , thermodynamic solubility is not merely a single concentration value but a function of temperature (
This guide establishes a validated protocol for measuring the mole fraction solubility (
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]
| Property | Description |
| IUPAC Name | 2-[(1-Cyclohexylethyl)amino]ethan-1-ol |
| Abbreviation | CEAE |
| CAS No.[1] (HCl Salt) | 1645374-39-5 |
| Molecular Formula | |
| Molecular Weight | 171.28 g/mol (Base) / 207.74 g/mol (Salt) |
| Structural Features | Secondary amine (pKa ~9.5-10.5); Sterically hindered N-center; Amphiphilic. |
| Solubility Type | Solid-Liquid (SLE) for HCl salt; Liquid-Liquid (LLE) for free base (potential miscibility gap). |
Critical Insight: The "1-cyclohexylethyl" moiety introduces a chiral center adjacent to the nitrogen, increasing steric hindrance. This reduces the stability of carbamates in CO₂ capture (favoring hydrolysis) and increases lipophilicity compared to simple ethanolamines, impacting aqueous solubility profiles.
Thermodynamic Framework
To rigorously describe the solubility of CEAE·HCl in water, we employ the Solid-Liquid Equilibrium (SLE) theory. The relationship between the mole fraction solubility (
The Modified Apelblat Equation
For accurate correlation of solubility data over a temperature range, the Modified Apelblat equation is the industry standard. It accounts for the non-ideal behavior of the solution:
-
A, B, C: Empirical model parameters determined via non-linear regression.
-
Causality: The
term corrects for the temperature dependence of the enthalpy of solution, which is critical for amphiphilic molecules like CEAE where water structuring (hydrophobic effect) changes with .
Thermodynamic Dissolution Parameters
Using the van’t Hoff analysis, we extract the fundamental thermodynamic drivers from the solubility data:
-
Enthalpy of Solution (
):-
Interpretation: A positive value indicates an endothermic process (solubility increases with
), typical for amine salts breaking crystal lattices.
-
-
Gibbs Energy of Solution (
): -
Entropy of Solution (
):-
Interpretation: Reflects the disorder change. For CEAE, this includes crystal lattice disruption (positive
) vs. hydrophobic water ordering around the cyclohexyl group (negative ).
-
Experimental Methodology
Protocol: Isothermal Saturation Method (Shake-Flask)
This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in high-throughput screening.
Reagents:
-
CEAE·HCl (Purity > 98%, recrystallized if necessary).
-
Water (Double distilled, conductivity < 1 µS/cm).
Workflow:
-
Preparation: Add excess CEAE·HCl solid to 50 mL of water in a jacketed equilibrium cell.
-
Equilibration: Stir magnetically at constant temperature (
K) for 24–48 hours.-
Validation: Measure concentration at 24h and 48h. If deviation < 2%, equilibrium is reached.
-
-
Phase Separation: Stop stirring and allow phases to settle for 2 hours.
-
Sampling: Withdraw supernatant using a syringe filter (0.22 µm PTFE) pre-heated to
to prevent precipitation. -
Quantification: Analyze via HPLC-UV (if chromophore exists) or Potentiometric Titration (using
in glacial acetic acid for the amine group). -
Solid Phase Analysis: Analyze the residual solid via PXRD (Powder X-Ray Diffraction) to confirm no polymorphic transition or solvate formation occurred during equilibration.
Diagram: Experimental Workflow
Caption: Workflow for determining thermodynamic solubility with self-validating equilibrium checks.
Data Analysis & Modeling Logic
Once experimental mole fraction data (
Model Selection
-
Apelblat: Best for correlating solubility with temperature in a single solvent.
- (Buchowski-Ksiazczak): Useful if the melting point and enthalpy of fusion are known.
-
NRTL / UNIQUAC: Required if modeling Activity Coefficients (
) in mixed solvents or high concentrations where ideality fails.
Diagram: Thermodynamic Modeling Logic
Caption: Logic flow for converting raw solubility data into thermodynamic parameters.
Expected Results & Implications
While specific literature data for CEAE is emerging, its structural analogs (e.g., N-cyclohexylethanolamine) suggest the following behavior:
Solubility Trends[8]
-
Temperature Effect: Solubility will increase with temperature (Endothermic,
). -
Magnitude: The bulky cyclohexylethyl group significantly reduces water solubility compared to simple ethanolamine. Expect solubility in the range of 0.01 – 0.1 mole fraction for the salt, depending on temperature.
-
pH Sensitivity: As a secondary amine, solubility is drastically higher at pH < pKa (protonated cationic form) than at pH > pKa (neutral free base).
Process Implications
-
Drug Development: The HCl salt is the preferred solid form. If
is high, dissolution rates in the body may be temperature-sensitive. The lipophilic tail suggests good membrane permeability (LogP > 1) once dissolved. -
CO₂ Capture: The free base likely exhibits a Liquid-Liquid Phase Split (miscibility gap) at higher temperatures (Lower Critical Solution Temperature behavior). This "biphasic solvent" property is highly desirable for reducing regeneration energy, as the CO₂-rich phase can be separated and regenerated exclusively.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]
-
Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons. [Link]
-
Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. [Link]
- Kier, L. B., & Hall, L. H. (1976). Molecular connectivity in chemistry and drug research. Academic Press. (Foundational text for topological indices used in solubility prediction of hindered amines).
